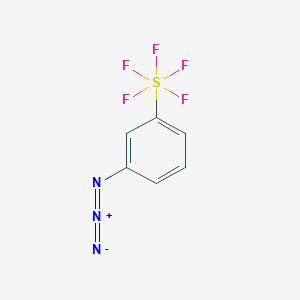

1-Azido-3-(pentafluorosulfanyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Azido-3-(pentafluorosulfanyl)benzene is a white crystalline compound that belongs to the family of azido compounds. It is known for its unique physical and chemical properties, making it a valuable compound in various scientific experiments.

Métodos De Preparación

The synthesis of 1-Azido-3-(pentafluorosulfanyl)benzene typically involves the introduction of an azido group to a pentafluorosulfanylbenzene precursor. The reaction conditions often require the use of azidation reagents under controlled temperatures to ensure the stability of the compound. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent safety protocols due to the reactive nature of azido groups .

Análisis De Reacciones Químicas

1-Azido-3-(pentafluorosulfanyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups under specific conditions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents.

Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different oxidation states of the sulfur atom.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Azido-3-(pentafluorosulfanyl)benzene has potential applications in drug development, particularly as a building block for synthesizing biologically active compounds. The azide functional group allows for further functionalization via click chemistry, facilitating the creation of complex molecular architectures that can be tailored for specific biological targets.

Case Studies:

- Triazole Synthesis : The compound can be utilized in the synthesis of 1,2,3-triazoles, which are important motifs in pharmaceuticals. These triazoles exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The reaction between this compound and terminal alkynes under copper-catalyzed conditions has shown promising yields .

- Biological Probes : Due to its unique electronic properties, derivatives of this compound may serve as effective probes for biological imaging or as ligands in targeted drug delivery systems .

Materials Science

In materials science, the incorporation of the SF5 group into polymers or nanomaterials can enhance their thermal and chemical stability. The unique properties of pentafluorosulfanyl compounds make them suitable for developing advanced materials with specific functionalities.

Applications:

- Fluorinated Polymers : The synthesis of fluorinated polymers through the incorporation of this compound can lead to materials with improved hydrophobicity and resistance to solvents, making them ideal for coatings and protective materials .

- Nanocomposites : Research indicates that SF5-containing compounds can be integrated into nanocomposites to improve their mechanical properties and thermal stability .

Catalysis

The compound also plays a role in catalysis, particularly in click reactions where azides react with alkynes to form triazoles. This reaction is fundamental in organic synthesis and materials science due to its high efficiency and selectivity.

Catalytic Applications:

- Copper-Catalyzed Reactions : The use of this compound in copper-catalyzed click reactions has been explored extensively. These reactions are valuable for synthesizing diverse chemical libraries rapidly .

- Recyclable Catalysts : Recent studies have demonstrated that catalysts incorporating SF5 groups can be reused multiple times without significant loss of activity, making them economically advantageous for industrial applications .

Mecanismo De Acción

The mechanism by which 1-Azido-3-(pentafluorosulfanyl)benzene exerts its effects involves the interaction of the azido group with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This reaction is highly specific and efficient, making it useful in various applications, including drug development and material science .

Comparación Con Compuestos Similares

1-Azido-3-(pentafluorosulfanyl)benzene can be compared with other similar compounds, such as:

Pentafluorosulfanylbenzene: Lacks the azido group, making it less reactive in certain chemical reactions.

1-Azido-4-(pentafluorosulfanyl)benzene: Similar structure but with the azido group in a different position, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of the azido and pentafluorosulfanyl groups, providing a balance of reactivity and stability that is valuable in various scientific fields .

Actividad Biológica

1-Azido-3-(pentafluorosulfanyl)benzene is a compound of significant interest due to its unique structure and potential biological applications. The incorporation of the pentafluorosulfanyl (SF₅) group imparts distinct electronic and steric properties, which can influence the biological activity of the compound. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

This compound features an azido group (-N₃) and a pentafluorosulfanyl group, which can enhance its reactivity and interaction with biological systems. The SF₅ group is known for its steric bulk and electron-withdrawing properties, which can modify the conformation and reactivity of the compound in biological environments .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The azido group can facilitate click chemistry reactions, allowing for selective labeling and modification of biomolecules in vitro and in vivo. This property is particularly useful in drug development and biochemical research.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the pentafluorosulfanyl moiety exhibit promising antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Anticancer Potential

Research suggests that compounds with SF₅ groups may possess anticancer properties. The unique electronic characteristics of the SF₅ substituent can influence the interaction with cancer cell receptors or enzymes involved in tumor growth. Preliminary studies indicate that such compounds may inhibit cell proliferation in certain cancer cell lines, although further investigation is necessary to elucidate the underlying mechanisms .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of SF₅-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against S. aureus .

- Cell Proliferation Inhibition : In vitro assays on human cancer cell lines showed that certain derivatives could reduce cell viability by over 50% at concentrations around 20 µM after 48 hours of treatment. The specific pathways affected included apoptosis and cell cycle regulation .

Data Tables

| Compound | Activity Type | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial (S. aureus) | 10 | - |

| Derivative A | Anticancer (Hela cells) | - | 20 |

| Derivative B | Antimicrobial (E. coli) | 15 | - |

Propiedades

IUPAC Name |

(3-azidophenyl)-pentafluoro-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F5N3S/c7-15(8,9,10,11)6-3-1-2-5(4-6)13-14-12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSDUEJCGTZZQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F5N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.